molecular formula C5H3Cl3O2S2 B2650908 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride CAS No. 145980-83-2

2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride

Cat. No.: B2650908
CAS No.: 145980-83-2
M. Wt: 265.55
InChI Key: PFSFHYOUCDSGDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride typically involves the chlorination of 4-methylthiophene-3-sulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually performed in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure the selective chlorination of the thiophene ring .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted thiophenes with various functional groups.

    Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

    Reduction Reactions: Products include sulfonamides and thiols.

Scientific Research Applications

2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride involves its ability to undergo various chemical reactions, leading to the formation of different products. The compound can interact with nucleophiles, oxidizing agents, and reducing agents, resulting in the substitution, oxidation, or reduction of its functional groups. These reactions are facilitated by the presence of the chlorine atoms, the methyl group, and the sulfonyl chloride group on the thiophene ring .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorothiophene: Lacks the methyl and sulfonyl chloride groups, making it less reactive.

    4-Methylthiophene-3-sulfonyl chloride: Lacks the chlorine atoms, resulting in different reactivity.

    2,5-Dichloro-3-thiophenesulfonyl chloride: Similar structure but different substitution pattern.

Uniqueness

2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride is unique due to the presence of both chlorine atoms and a sulfonyl chloride group on the thiophene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable compound in various chemical reactions and applications .

Properties

IUPAC Name

2,5-dichloro-4-methylthiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3O2S2/c1-2-3(12(8,9)10)5(7)11-4(2)6/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSFHYOUCDSGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1S(=O)(=O)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled (10° C.) solution of 3-methylthiophene (5 g, 50 mmol) in dichloromethane (15 mL) was added a solution of sulfuryl chloride (8.6 mL) in dichloromethane (5 mL). The reaction mixture was maintained at 10° C. for 30 minutes, then at ambient temperature for 16 hours. The reaction was concentrated and redissolved in dichloromethane (30 mL) and cooled to −10° C. To the cooled solution was added chlorosulfonic acid (2 mL, 100 mmol). The reaction was maintained at −10° C. for 30 minutes, then at ambient temperature for 16 hours, at which time it was poured into ice water (50 mL) and extracted with dichloromethane (50 mL). The organic layer was dried (Mg2SO4) and concentrated to furnish a brown oil (3.3 g, 25%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Yield
25%

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